molecular formula C22H24Cl2N2O5 B12503025 Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12503025
M. Wt: 467.3 g/mol
InChI Key: NITWXLUMVQHPSF-UHFFFAOYSA-N
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Description

PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structural features of this compound, including the presence of dichloro, methoxy, and morpholine groups, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Acylation: Formation of amide bonds by reacting amino groups with acyl chlorides.

    Substitution: Introduction of morpholine and propyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for efficient large-scale production.

    Purification: using crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of amide bonds to amines.

    Substitution: Halogen substitution reactions, particularly involving the dichloro groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Morpholine, propylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3,5-dichloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate
  • Ethyl 5-(3,5-dichloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate
  • Butyl 5-(3,5-dichloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate

Uniqueness

PROPYL 5-(3,5-DICHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its specific propyl group, which may influence its chemical reactivity and biological activity. The presence of dichloro and methoxy groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

IUPAC Name

propyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H24Cl2N2O5/c1-3-8-31-22(28)16-13-15(4-5-19(16)26-6-9-30-10-7-26)25-21(27)14-11-17(23)20(29-2)18(24)12-14/h4-5,11-13H,3,6-10H2,1-2H3,(H,25,27)

InChI Key

NITWXLUMVQHPSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)N3CCOCC3

Origin of Product

United States

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